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Compound of Interest

Compound Name: PFK-015

Cat. No.: B1264977 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of

PFK-015, a potent and selective inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-

bisphosphatase 3 (PFKFB3). PFKFB3 is a critical regulator of glycolysis, a metabolic pathway

frequently upregulated in cancer cells. By inhibiting PFKFB3, PFK-015 presents a promising

therapeutic strategy for various cancers. This document details the quantitative SAR data,

experimental protocols for its evaluation, and the complex signaling pathways it modulates.

Core Concepts: Targeting Tumor Metabolism
Cancer cells exhibit altered metabolism, famously described as the Warburg effect,

characterized by a high rate of glycolysis even in the presence of oxygen.[1] PFKFB3 plays a

pivotal role in this metabolic reprogramming by synthesizing fructose-2,6-bisphosphate

(F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1), a key rate-limiting

enzyme in glycolysis.[1][2] PFK-015, a derivative of the earlier inhibitor 3PO, demonstrates

significantly improved selectivity and potency, making it a valuable tool for research and a

potential candidate for clinical development.[3]

Structure-Activity Relationship of PFKFB3 Inhibitors
The development of potent PFKFB3 inhibitors has evolved from the initial discovery of

compounds like 3PO. PFK-015, also known as 1-(4-pyridinyl)-3-(2-quinolinyl)-2-propen-1-one,
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emerged from systematic modifications of the 3PO scaffold.[3] The core structure consists of a

central α,β-unsaturated ketone (chalcone) moiety flanked by two heterocyclic rings.

While a comprehensive quantitative SAR table for a wide range of PFK-015 analogs is not

readily available in a single public source, analysis of various studies on PFKFB3 inhibitors

allows for the compilation of key structural insights.[2][4] The following table summarizes the

inhibitory activities of PFK-015 and related compounds.

Compound
Structure /
Modification

PFKFB3 IC50 (nM)
Cellular
Activity/Notes

PFK-015

1-(4-pyridinyl)-3-(2-

quinolinyl)-2-propen-

1-one

110 - 207

Potent inhibition of

recombinant PFKFB3

and cellular PFKFB3

activity (IC50 ~20 nM

in cells).[5] Induces

apoptosis and cell

cycle arrest in cancer

cells.[6]

3PO

3-(3-pyridinyl)-1-(4-

pyridinyl)-2-propen-1-

one

22,900

Parent compound with

lower potency and

poor solubility.[3][7]

PFK-158

(E)-1-(pyridin-4-yl)-3-

(7-

(trifluoromethyl)quinoli

n-2-yl)prop-2-en-1-

one

More potent than

PFK-015

Improved

pharmacokinetic

properties and

tolerability in vivo

compared to PFK-

015.

KAN0438757
N/A (complex

structure)
190

Selective inhibitor of

PFKFB3 over

PFKFB4.[7]

Key SAR Observations:
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Quinoline Moiety: The replacement of the 3-pyridinyl ring of 3PO with a 2-quinolinyl ring in

PFK-015 dramatically increases potency, suggesting the quinoline group forms critical

interactions within the PFKFB3 active site.[3]

Substitution on the Quinoline Ring: The addition of a trifluoromethyl group at the 7-position of

the quinoline ring (PFK-158) further enhances activity and improves pharmacokinetic

properties.

Pyridinyl Moiety: The 4-pyridinyl group appears to be important for activity, as it is conserved

in potent inhibitors like PFK-015 and 3PO.

Chalcone Linker: The α,β-unsaturated ketone linker is a common feature in this class of

inhibitors and is likely involved in binding to the enzyme.

Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the

activity of PFK-015.

PFKFB3 Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantitatively measures the activity of PFKFB3 by detecting the amount of ADP

produced in the kinase reaction.

Materials:

Recombinant human PFKFB3 protein

ADP-Glo™ Kinase Assay kit (Promega)

PFK-015 or other test compounds

Assay buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 100 mM KCl, 4 mM DTT, 0.01%

BSA, 0.01% Triton X-100

Substrates: Fructose-6-phosphate (F6P) and ATP

Procedure:
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Prepare a reaction mixture containing the assay buffer, 20 nM PFKFB3 enzyme, and the

desired concentration of the test compound (or DMSO as a vehicle control).

Initiate the kinase reaction by adding the substrates (final concentrations: 2 mM F6P and

20 µM ATP).

Incubate the reaction at room temperature for 2 hours.

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™

Reagent. Incubate for 40 minutes at room temperature.

Add the Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and

luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.

Measure the luminescence using a plate reader. The luminescent signal is proportional to

the ADP concentration and reflects the kinase activity.

Calculate the IC50 value of the inhibitor by plotting the percentage of inhibition against the

logarithm of the inhibitor concentration.

Cell Viability Assay (MTS Assay)
This colorimetric assay determines the number of viable cells in culture by measuring the

reduction of a tetrazolium salt (MTS) to a colored formazan product by metabolically active

cells.

Materials:

Cancer cell line of interest

Complete cell culture medium

96-well plates

PFK-015

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay,

Promega)
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Procedure:

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to

adhere overnight.[8]

Treat the cells with various concentrations of PFK-015 (e.g., 2, 4, 6 µM) or a vehicle

control (DMSO) and incubate for the desired time period (e.g., 12, 24, 48 hours).[8]

Add 20 µL of MTS reagent to each well.

Incubate the plate for 1-4 hours at 37°C.

Measure the absorbance at 490 nm using a microplate reader.

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blot Analysis for Signaling Proteins
This technique is used to detect and quantify specific proteins in a cell lysate, providing insights

into the signaling pathways affected by PFK-015.

Materials:

Cancer cells treated with PFK-015

RIPA lysis buffer with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels and electrophoresis apparatus

PVDF membranes

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (e.g., anti-p-AMPK, anti-AMPK, anti-HIF-1α, anti-PD-L1, anti-β-actin)

HRP-conjugated secondary antibodies
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Enhanced chemiluminescence (ECL) detection reagents

Procedure:

Lyse the treated cells with RIPA buffer and determine the protein concentration using the

BCA assay.

Separate 20-40 µg of protein per sample by SDS-PAGE.

Transfer the separated proteins to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody overnight at 4°C. For HIF-1α detection,

nuclear extracts are recommended as it translocates to the nucleus upon stabilization.[9]

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated

secondary antibody for 1 hour at room temperature.

Wash the membrane again with TBST.

Detect the protein bands using an ECL reagent and an imaging system.

Quantify the band intensities and normalize to a loading control like β-actin.

Signaling Pathways Modulated by PFK-015
PFK-015 exerts its anti-cancer effects by modulating several critical signaling pathways. The

inhibition of PFKFB3 leads to a reduction in glycolytic flux, which has downstream

consequences on cellular energy status and signaling cascades.

PFKFB3-Glycolysis Axis
The primary mechanism of action of PFK-015 is the direct inhibition of PFKFB3. This reduces

the levels of F2,6BP, a potent allosteric activator of PFK-1.[1] The subsequent decrease in

PFK-1 activity leads to a reduction in the overall glycolytic rate.
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PFK-015 PFKFB3 Fructose-2,6-bisphosphate PFK-1 Glycolysis

Click to download full resolution via product page

Caption: PFK-015 inhibits PFKFB3, reducing F2,6BP and suppressing glycolysis.

AMPK Signaling Pathway
The reduction in glycolysis and ATP levels caused by PFK-015 can lead to an increase in the

AMP/ATP ratio, which is a key activator of AMP-activated protein kinase (AMPK). However,

some studies have shown that PFK-015 can also lead to the downregulation of the AMPK

signaling pathway in certain cancer cells, suggesting a complex, context-dependent interaction.

[8][10]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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